molecular formula C14H20O5 B13686539 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid

5-(2,4,5-Trimethoxyphenyl)pentanoic Acid

Cat. No.: B13686539
M. Wt: 268.30 g/mol
InChI Key: OLIWNJJZRXZTBX-UHFFFAOYSA-N
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Description

5-(2,4,5-Trimethoxyphenyl)pentanoic Acid is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a pentanoic acid chainThe trimethoxyphenyl group is known for its electron-rich nature, which can influence the compound’s reactivity and interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable pentanoic acid derivative. One common method includes the use of a Grignard reagent, where 2,4,5-trimethoxybenzaldehyde is reacted with a pentylmagnesium bromide, followed by acidic workup to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(2,4,5-Trimethoxyphenyl)pentanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid involves its interaction with various molecular targets. The trimethoxyphenyl group can bind to specific sites on enzymes or receptors, modulating their activity. This compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and epidermal growth factor receptors (EGFRs), leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-(2,4,5-Trimethoxyphenyl)pentanoic Acid is unique due to its specific arrangement of methoxy groups, which influences its chemical reactivity and biological interactions. This compound’s ability to modulate multiple molecular targets makes it a valuable candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

5-(2,4,5-trimethoxyphenyl)pentanoic acid

InChI

InChI=1S/C14H20O5/c1-17-11-9-13(19-3)12(18-2)8-10(11)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)

InChI Key

OLIWNJJZRXZTBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCCCC(=O)O)OC)OC

Origin of Product

United States

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